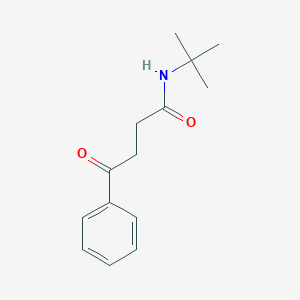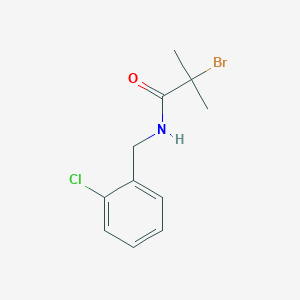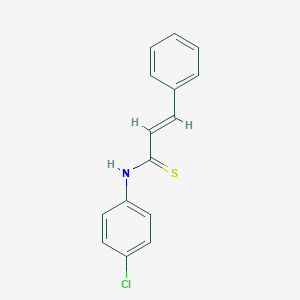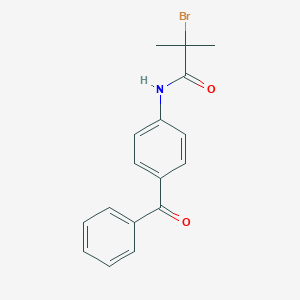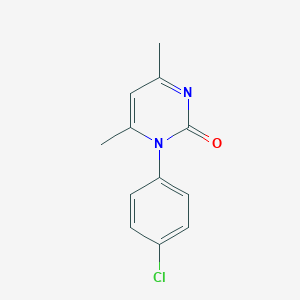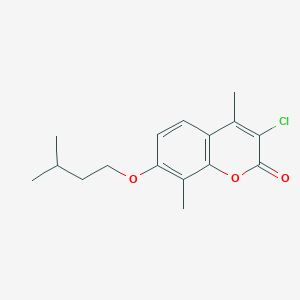
3-chloro-7-(isopentyloxy)-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-7-(isopentyloxy)-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It is commonly referred to as Cl-IB-MECA and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Cl-IB-MECA exerts its effects by selectively activating the A3 adenosine receptor, which is expressed on various immune cells, including T cells, B cells, and macrophages. Activation of the A3 receptor leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and an increase in the production of anti-inflammatory cytokines, such as IL-10. This results in a reduction in inflammation and an improvement in disease symptoms.
Biochemical and Physiological Effects:
Cl-IB-MECA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of inflammatory diseases. It has also been shown to inhibit the migration of immune cells to sites of inflammation, which further reduces inflammation. In addition, Cl-IB-MECA has been found to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Cl-IB-MECA is its selectivity for the A3 adenosine receptor, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, one of the limitations of Cl-IB-MECA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of Cl-IB-MECA. One area of research is the development of more soluble analogs of Cl-IB-MECA, which would improve its pharmacokinetic properties. Another area of research is the investigation of the potential use of Cl-IB-MECA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the role of the A3 adenosine receptor in regulating immune responses in cancer should be further explored, as Cl-IB-MECA may have potential as an immunotherapeutic agent.
Synthesis Methods
The synthesis of Cl-IB-MECA involves the reaction of 7-hydroxy-4-methylcoumarin with isopentylbromide in the presence of potassium carbonate. The resulting product is then treated with thionyl chloride and 3-chloropropionic acid to obtain Cl-IB-MECA in high yields.
Scientific Research Applications
Cl-IB-MECA has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to selectively activate the A3 adenosine receptor, which is involved in regulating the immune response. Cl-IB-MECA has been found to be effective in reducing inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
properties
Molecular Formula |
C16H19ClO3 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
3-chloro-4,8-dimethyl-7-(3-methylbutoxy)chromen-2-one |
InChI |
InChI=1S/C16H19ClO3/c1-9(2)7-8-19-13-6-5-12-10(3)14(17)16(18)20-15(12)11(13)4/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
PKZREPKKMWUERG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCCC(C)C)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCCC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
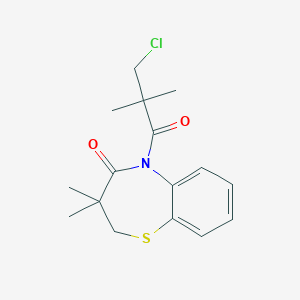
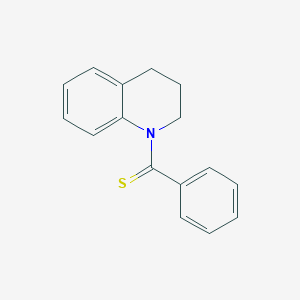
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
